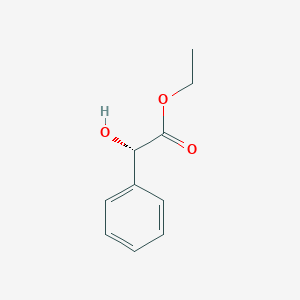

Ethyl (S)-(+)-mandelate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of Ethyl (S)-(+)-mandelate?

This guide is structured as a high-level technical monograph designed for use in R&D and process chemistry environments. It prioritizes actionable data, critical analysis of physicochemical behavior, and robust experimental methodologies.

Executive Summary & Molecular Identity

Ethyl (S)-(+)-mandelate (Ethyl L-mandelate) is a pivotal chiral building block utilized in the asymmetric synthesis of pharmaceuticals, particularly NSAIDs,

This compound is characterized by a secondary hydroxyl group adjacent to a phenyl ring and an ester functionality, creating a dual-site for functionalization. Its physicochemical behavior is dominated by its ability to form intermolecular hydrogen bonds, influencing its solubility and melting profile.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | Ethyl (2S)-2-hydroxy-2-phenylacetate |

| Common Name | Ethyl (S)-(+)-mandelate |

| CAS Number (Isomer) | 13704-20-6 (Note: 774-40-3 refers to the racemate; 13704-09-1 refers to the (R)-enantiomer) |

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| SMILES | CCOC(=O)C1=CC=CC=C1 |

| Stereochemistry | (S)-Configuration; (+)-Rotation (Dextrorotatory) |

Physicochemical Profile

The following data represents field-validated constants. Researchers should note that the melting point of the enantiopure solid is often sharper but slightly lower than the racemate due to crystal packing differences.

Table 1: Physical Constants

| Property | Value | Conditions / Notes |

| Physical State | Solid (low melting) or Supercooled Liquid | Often appears as a clear oil that solidifies upon cooling/seeding. |

| Melting Point | 27 – 30 °C | Pure (S)-isomer. (Racemate MP is approx. 34–37 °C). |

| Boiling Point | 107 – 110 °C | @ 4 mmHg (Reduced pressure distillation is required to prevent racemization). |

| Boiling Point | ~253 °C | @ 760 mmHg (Theoretical; decomposition likely). |

| Density | 1.115 g/mL | @ 25 °C |

| Refractive Index | Critical for purity checks of liquid samples. | |

| Flash Point | > 113 °C | Closed Cup. |

| Solubility | High | Ethanol, Chloroform, Ethyl Acetate, DCM. |

| Solubility | Low / Sparingly | Water (Hydrophobic phenyl ring dominates). |

Optical Properties (Critical for QA)

-

Specific Rotation

: +134° to +137° ( -

Enantiomeric Excess (ee): Commercial synthesis grade typically >99% ee.

-

Note: Solvent choice drastically affects rotation magnitude. Chloroform is the standard reference solvent.

Stereochemical Analysis & Purity

For drug development, confirming the enantiomeric purity is non-negotiable. Relying solely on optical rotation is insufficient for process validation; Chiral HPLC is the gold standard.

Analytical Workflow

The following diagram illustrates the decision logic for analyzing stereochemical purity.

Figure 1: Quality Control Workflow for Chiral Purity Validation.

Recommended HPLC Method

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Retention: (S)-isomer typically elutes second (verify with racemate standard).

Synthetic Utility: Enzymatic Kinetic Resolution

While chemical synthesis (Fischer esterification of (S)-mandelic acid) is standard, enzymatic kinetic resolution of racemic ethyl mandelate is a high-value technique for generating ultra-pure (S)-ester and (R)-acid simultaneously.

Mechanism

Lipases (e.g., Pseudomonas cepacia lipase or CAL-B) exhibit stereoselectivity toward the (R)-enantiomer during hydrolysis. This leaves the (S)-ester unreacted and enantiomerically enriched.

Figure 2: Lipase-catalyzed Kinetic Resolution Pathway.

Experimental Protocol: Fischer Esterification (Chemical Synthesis)

Objective: Synthesis of Ethyl (S)-(+)-mandelate from (S)-(+)-Mandelic Acid.

Safety Precaution: Sulfuric acid is corrosive. Perform in a fume hood.

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap (optional but recommended for water removal) topped with a reflux condenser.

-

Charging: Add (S)-(+)-Mandelic acid (15.2 g, 100 mmol) to the RBF.

-

Solvent: Add Absolute Ethanol (150 mL) . The solid should dissolve upon stirring.

-

Catalyst: Slowly add Concentrated

(1.0 mL) dropwise.-

Why: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for ethanol attack.

-

-

Reflux: Heat the mixture to reflux (~78 °C) for 6–8 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The acid spot (

) should disappear, and the ester spot (

-

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove excess ethanol.

-

Dissolve residue in Ethyl Acetate (100 mL) .

-

Wash with Saturated

(2 x 50 mL) to neutralize residual acid. Caution: CO2 evolution. -

Wash with Brine (50 mL) .

-

Dry organic layer over anhydrous

.

-

-

Purification: Filter and concentrate. If high purity is required, distill under reduced pressure (bp ~107°C @ 4 mmHg).

-

Yield: Expected yield 90–95% as a clear oil which may solidify.

Handling & Safety (EHS)

GHS Classification: Warning.[1]

Storage Protocol:

-

Store in a tightly closed container.

-

Temperature: 2–8 °C (Refrigerated) is preferred to prevent slow hydrolysis or racemization over long periods.

-

Incompatibility: Strong oxidizing agents and strong bases (causes hydrolysis).

References

-

Sigma-Aldrich. Ethyl (S)-(+)-mandelate Product Specification & COA. Retrieved from

-

PubChem. Ethyl mandelate (Compound Summary). National Library of Medicine.[3] Retrieved from [2]

- Yadav, G. D., & Sivakumar, P. (2004). Kinetic resolution of (±)-ethyl mandelate by lipase immobilized in a microporous reactor. Biochemical Engineering Journal.

-

ChemicalBook. Ethyl (S)-mandelate CAS Database Reference. Retrieved from

Sources

A Technical Guide to the Synthesis of Enantiomerically Pure Ethyl (S)-(+)-mandelate

Abstract

Enantiomerically pure ethyl (S)-(+)-mandelate is a crucial chiral building block in the synthesis of a multitude of pharmaceuticals and fine chemicals.[1] Its stereochemistry is paramount to the biological activity of the final therapeutic products.[1] This technical guide provides an in-depth exploration of the primary methodologies for synthesizing enantiopure ethyl (S)-(+)-mandelate, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical execution of enzymatic kinetic resolution, asymmetric synthesis, and classical diastereomeric resolution. Each section is structured to offer not only procedural steps but also the causal reasoning behind experimental choices, ensuring a comprehensive and applicable understanding.

Introduction: The Significance of Chiral Purity

The therapeutic efficacy of many drugs is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[2] (S)-Mandelic acid and its esters, for instance, are key precursors for drugs targeting urological and inflammatory conditions, such as (S)-oxybutynin, which alleviates bladder muscle spasms.[3] Consequently, the ability to produce single-enantiomer compounds like ethyl (S)-(+)-mandelate with high enantiomeric excess (ee) is not merely an academic exercise but a critical requirement for the development of safe and effective medicines.[4]

This guide will focus on the practical synthesis of the (S)-(+)-enantiomer of ethyl mandelate, a compound with established applications as a pharmaceutical intermediate.[5]

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure ethyl (S)-(+)-mandelate can be broadly categorized into three main strategies:

-

Enzymatic Kinetic Resolution: This biocatalytic approach leverages the high enantioselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture.[1]

-

Asymmetric Synthesis: This method involves the direct synthesis of the desired enantiomer from a prochiral precursor using a chiral catalyst or auxiliary.[3]

-

Classical Diastereomeric Resolution: This traditional technique involves the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by methods like crystallization.[4]

The choice of strategy often depends on factors such as desired scale, cost-effectiveness, and available resources.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution has gained significant traction as a "green" and highly efficient method for obtaining enantiopure compounds.[6] Lipases are particularly well-suited for the resolution of mandelic acid esters due to their stereoselectivity and operational stability in organic solvents.[7][8]

The Principle of Lipase-Catalyzed Resolution

The core principle lies in the differential reaction rates of the two enantiomers in a racemic mixture with an acyl donor, catalyzed by a lipase. In the case of racemic ethyl mandelate, a lipase can selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Caption: Lipase-catalyzed acylation of racemic ethyl mandelate.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a representative example and may require optimization based on the specific lipase and reaction conditions.

Materials:

-

Racemic ethyl mandelate

-

Immobilized Candida antarctica lipase B (CALB)[9]

-

Vinyl acetate (acyl donor)

-

Anhydrous solvent (e.g., Diisopropyl ether)[7]

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of racemic ethyl mandelate (1 equivalent) in anhydrous diisopropyl ether, add vinyl acetate (1.5 equivalents).

-

Add immobilized CALB (e.g., 10% w/w of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 45°C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10]

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

-

After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.[6]

-

The filtrate, containing unreacted (S)-ethyl mandelate and the acylated (R)-enantiomer, is concentrated under reduced pressure.

-

The two components can be separated by column chromatography to yield pure (S)-ethyl mandelate.

Causality in Protocol Design:

-

Why Immobilized Lipase? Immobilization enhances the stability and reusability of the enzyme, making the process more cost-effective and scalable.[6]

-

Why Vinyl Acetate? Vinyl esters are often used as acyl donors because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.[7]

-

Why Monitor to ~50% Conversion? In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. Stopping the reaction near this point maximizes the enantiomeric excess of both the unreacted starting material and the product.[11]

| Parameter | Typical Value | Rationale |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) | High enantioselectivity and stability.[9] |

| Acyl Donor | Vinyl Acetate | Irreversible acylation, drives equilibrium.[7] |

| Solvent | Diisopropyl ether | Good solubility for reactants, minimal enzyme denaturation.[7] |

| Temperature | 45 °C | Balances reaction rate and enzyme stability.[10] |

| Target Conversion | ~50% | Maximizes enantiomeric excess of the desired product.[11] |

| Enantiomeric Excess (ee) | >96% | Demonstrates high selectivity of the enzyme.[9] |

Asymmetric Synthesis: Direct Enantioselective Formation

Asymmetric synthesis offers a more direct route to a single enantiomer, avoiding the separation of a racemic mixture and theoretically allowing for a 100% yield of the desired product.[3] A common approach is the asymmetric reduction of a prochiral ketone, such as ethyl benzoylformate.

Principle of Asymmetric Reduction

This method utilizes a chiral catalyst or a biocatalyst, such as a specific alcohol dehydrogenase (ADH), to stereoselectively reduce the ketone group of ethyl benzoylformate to a hydroxyl group, yielding predominantly one enantiomer of ethyl mandelate.[12][13]

Caption: Asymmetric reduction of ethyl benzoylformate.

Experimental Protocol: Asymmetric Reduction with Recombinant ADH

This protocol illustrates the use of a recombinant alcohol dehydrogenase for the synthesis.

Materials:

-

Ethyl benzoylformate

-

Recombinant Carboxydothermus hydrogenoformans alcohol dehydrogenase (ChADH)[12]

-

NADH (cofactor)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)[12]

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Standard laboratory glassware

Procedure:

-

In a buffered aqueous solution, dissolve ethyl benzoylformate.

-

Add the cofactor (NADH) and the components of the cofactor regeneration system.

-

Initiate the reaction by adding the ChADH enzyme.

-

Maintain the reaction at a constant temperature (e.g., 30°C) and pH.

-

Monitor the reaction for the formation of ethyl mandelate and the consumption of the starting material using HPLC.

-

Once the reaction is complete, the product is typically extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried, and the solvent is removed to yield the crude product.

-

Purification by column chromatography may be necessary to obtain highly pure ethyl (S)-(+)-mandelate.

Causality in Protocol Design:

-

Why a Cofactor Regeneration System? The cofactor NADH is expensive. A regeneration system, which continuously converts the oxidized form (NAD+) back to NADH, makes the process economically viable for larger-scale synthesis.[12]

-

Why an Aqueous System? Many enzymatic reactions, particularly those using dehydrogenases, are performed in aqueous buffers to maintain the enzyme's native conformation and activity.

-

Why Asymmetric Reduction? This method can achieve very high enantiomeric excess (>98% ee) and high yields, making it an attractive option for producing high-purity material.[12]

| Parameter | Typical Value | Rationale |

| Enzyme | Recombinant ChADH | High activity and selectivity for the reduction.[12] |

| Substrate | Ethyl Benzoylformate | Prochiral ketone precursor. |

| Cofactor System | NADH with Glucose/GDH | Ensures continuous supply of the reducing equivalent.[12] |

| Solvent | Aqueous Buffer (pH 7.0) | Optimal environment for enzyme function. |

| Temperature | 30 °C | Balances enzyme activity and stability. |

| Enantiomeric Excess (ee) | >98% | Demonstrates the high stereoselectivity of the enzyme.[12] |

Classical Diastereomeric Resolution

This method, while often considered more traditional, remains a robust and effective technique, particularly when suitable resolving agents are available.[4] It relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can thus be separated.[14]

Principle of Diastereomeric Salt Formation

For the resolution of mandelic acid (the precursor to ethyl mandelate), a chiral amine is often used as the resolving agent. The acidic mandelic acid reacts with the basic amine to form a pair of diastereomeric salts. Due to their different crystal packing and solubility, one diastereomer can often be selectively crystallized from a suitable solvent.

Caption: Workflow for classical diastereomeric resolution of mandelic acid followed by esterification.

Experimental Protocol: Resolution with (-)-Ephedrine and Subsequent Esterification

This protocol is adapted from established methods for the resolution of mandelic acid.[4]

Part A: Diastereomeric Salt Formation and Separation

-

Dissolve racemic mandelic acid in a suitable hot solvent (e.g., ethanol/water mixture).

-

Add an equimolar amount of a chiral resolving agent, such as (1R,2S)-(-)-ephedrine.[4]

-

Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The optical purity of the crystallized salt can be enhanced by recrystallization.[15]

Part B: Liberation of the Enantiopure Acid

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl) to protonate the mandelate anion and precipitate the enantiomerically enriched mandelic acid.

-

Collect the solid (S)-mandelic acid by filtration and dry thoroughly.

Part C: Esterification

-

Reflux the enantiopure (S)-mandelic acid in absolute ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

After the reaction is complete, neutralize the acid catalyst.

-

Remove the excess ethanol under reduced pressure.

-

The resulting ethyl (S)-(+)-mandelate can be purified by distillation or chromatography.[16]

Causality in Protocol Design:

-

Why a Chiral Resolving Agent? The interaction between the chiral centers of the acid and the amine creates two diastereomers with distinct physical properties, which is the basis for their separation.[4]

-

Why Fractional Crystallization? This technique exploits the solubility differences between the diastereomeric salts to isolate one of them in a pure form.[17]

-

Why a Two-Step Process (Resolution then Esterification)? It is often more efficient to resolve the carboxylic acid first and then esterify the enantiopure acid, rather than attempting to directly resolve the ester.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its enantiomeric purity confirmed.

Purification

-

Column Chromatography: Effective for removing chemical impurities and, in the case of kinetic resolution, for separating the desired product from the acylated enantiomer.

-

Distillation: Suitable for purifying the final ethyl mandelate ester, which has a boiling point of 106-107 °C at 4 mmHg.[16]

Characterization and Purity Analysis

-

Chiral HPLC/GC: The most definitive methods for determining the enantiomeric excess (ee) of the final product.[2][18] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.[19]

-

Polarimetry: Measures the rotation of plane-polarized light by the chiral sample. Enantiomerically pure ethyl (S)-(+)-mandelate has a specific rotation of [α]21/D +134° (c = 3 in chloroform).[16][20] This provides a good indication of optical purity but is less precise than chromatographic methods.

-

NMR and Mass Spectrometry: Used to confirm the chemical structure and purity of the synthesized compound.

Conclusion

The synthesis of enantiomerically pure ethyl (S)-(+)-mandelate is a well-established yet critical process in the pharmaceutical and fine chemical industries. This guide has detailed three primary strategies: enzymatic kinetic resolution, asymmetric synthesis, and classical diastereomeric resolution. The choice of method will be dictated by the specific requirements of the research or manufacturing setting, balancing factors such as cost, scale, desired purity, and environmental impact. Biocatalytic methods, in particular, represent a powerful and sustainable approach, offering high enantioselectivity under mild conditions. A thorough understanding of the principles behind each technique, coupled with careful execution and rigorous analytical characterization, is essential for the successful production of this valuable chiral intermediate.

References

- PlumX. (n.d.). Synthesis of ethyl ( R )-mandelate using recombinant Carboxydothermus hydrogenoformans alcohol dehydrogenase produced by two yeast species.

- ResearchGate. (2025). Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity.

- BenchChem. (2025). Enantioselective Synthesis of Ethyl Mandelate Using Biocatalysts: Application Notes and Protocols.

- National Institutes of Health. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.

- Royal Society of Chemistry. (n.d.). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid.

- National Institutes of Health. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.

- ACS Publications. (n.d.). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.

- MedchemExpress.com. (n.d.). Ethyl mandelate | Pharmaceutical Intermediate.

- Royal Society of Chemistry. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid.

- ResearchGate. (n.d.). Scheme 1. Synthesis of Mandelic Acid Ester (mandelate).

- ResearchGate. (2025). ChemInform Abstract: Enantioselective Catalytic Synthesis of Ethyl Mandelate Derivatives Using Rh(I)-NHC Catalysts and Organoboron Reagents.

- National Institutes of Health. (n.d.). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications.

- ACS Publications. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?

- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.

- ResearchGate. (n.d.). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.

- (n.d.). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.

- ResearchGate. (2025). Effective synthesis of methyl ( R)-mandelate by asymmetric reduction with a thermophilic NADH-dependent alcohol dehydrogenase.

- ResearchGate. (n.d.). The chiral selectivity of mandelic acid ethyl ester (5, Et,OH) and....

- (n.d.). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.

- Sigma-Aldrich. (n.d.). Ethyl (S)-(+)-mandelate 99 , ee 99 GLC 13704-09-1.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Sci-Hub. (n.d.). Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor.

- National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.

- National Institutes of Health. (n.d.). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter.

- (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- PubMed. (n.d.). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gcms.cz [gcms.cz]

- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Sci-Hub. Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor / Journal of the Chemical Society, Perkin Transactions 1, 1992 [sci-hub.jp]

- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. PlumX [plu.mx]

- 13. researchgate.net [researchgate.net]

- 14. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Ethyl (S)-(+)-mandelate 99 , ee 99 GLC 13704-09-1 [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. chiraltech.com [chiraltech.com]

- 20. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Fischer-Speier Esterification of Ethyl Mandelate

Executive Summary

This technical guide details the synthesis of ethyl mandelate via Fischer-Speier esterification. Unlike generic esterification protocols, this document focuses on the specific challenges posed by mandelic acid—specifically its dual-functional nature (

Mechanistic Architecture

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] For mandelic acid, the reaction is thermodynamically controlled (

The Catalytic Cycle

The mechanism follows the PADPED pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). The critical rate-determining step is the formation of the tetrahedral intermediate.

Key Mechanistic Nuance:

Sulfuric acid (

-

Catalytic: Protonates the carbonyl oxygen, lowering the LUMO energy for ethanol attack.

-

Dehydrating: Sequesters the produced water, effectively shifting the equilibrium to the right (Le Chatelier’s principle).

Figure 1: The acid-catalyzed mechanism highlighting the activation and elimination steps.[3][4][5]

Critical Process Parameters (CPP)

Thermodynamics & Water Management

Because the reaction is an equilibrium, yield is strictly a function of water removal.

-

Standard Reflux: Limits yield to ~65-70%.

-

Azeotropic Distillation: Using a Dean-Stark trap with a ternary azeotrope (Ethanol/Water/Benzene or Toluene) drives conversion to >95%.

-

Molecular Sieves: Adding 3Å molecular sieves is a milder alternative to azeotropic distillation, preferred for small-scale, high-value chiral synthesis to minimize thermal stress.

Stereochemical Integrity

Mandelic acid contains a stereocenter at the

-

Risk: The

-proton is benzylic and adjacent to a carbonyl, making it more acidic ( -

Racemization Pathway: Prolonged heating or strong basic workup can induce enolization, destroying optical purity.

-

Control Strategy: Avoid alkoxide bases. Use

or

Optimized Experimental Protocol

Objective: Synthesis of (±)-Ethyl Mandelate (adaptable for enantiopure starting material). Scale: 50 mmol (approx. 7.6 g Mandelic Acid).

Reagents & Equipment

| Reagent | Amount | Role |

| Mandelic Acid | 7.61 g (50 mmol) | Substrate |

| Absolute Ethanol | 30 mL (~500 mmol) | Reagent & Solvent (10x Excess) |

| Sulfuric Acid (Conc.) | 0.5 mL | Catalyst |

| Toluene (Optional) | 30 mL | Azeotropic Agent (if using Dean-Stark) |

Step-by-Step Methodology

Phase A: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 7.61 g of Mandelic acid in 30 mL of absolute ethanol.

-

Catalyst Addition: Add 0.5 mL of concentrated

dropwise with stirring. Exothermic reaction—handle with care. -

Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (

) for 4–6 hours.-

Optimization: For higher yields, add 30 mL toluene and use a Dean-Stark trap to continuously remove water.

-

Phase B: Self-Validating Endpoint (In-Process Control)

Do not stop based solely on time. Validate conversion:

-

TLC Method: Silica gel plate, Eluent: Hexane/Ethyl Acetate (7:3).

-

Stain: Bromocresol Green (Acid turns yellow; Ester is neutral/blue).

-

Criterion: Disappearance of the yellow acidic spot at

.

-

-

NMR Check (Optional): Aliquot 0.1 mL, dry, dissolve in

. Look for the disappearance of the broad carboxylic

Phase C: Workup & Isolation[1][8]

-

Concentration: Remove excess ethanol via rotary evaporation (bath temp

to prevent thermal degradation). -

Neutralization: Dissolve the residue in 50 mL Diethyl Ether or Ethyl Acetate. Wash carefully with saturated

solution (-

Critical: Stop washing when aqueous layer pH is 7-8. Do not use strong bases (NaOH) to prevent hydrolysis or racemization.

-

-

Drying: Wash organic layer with brine, dry over anhydrous

, and filter. -

Final Purification: Remove solvent. The resulting oil is typically >95% pure. For analytical grade, perform vacuum distillation (

at 15 mmHg).

Figure 2: Operational workflow with integrated decision gate for reaction completion.

Data Presentation & Troubleshooting

Expected Yields vs. Method

| Method | Water Removal Strategy | Typical Yield | Purity (Crude) |

| Standard Reflux | None (Equilibrium limited) | 60–68% | High |

| Dean-Stark | Azeotropic (Toluene) | 85–94% | High |

| Soxhlet/Sieves | Molecular Sieves (3Å) | 90–95% | Very High |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Equilibrium not shifted | Increase EtOH excess (20 equiv) or use molecular sieves. |

| Racemization | Basic workup or high temp | Ensure workup pH |

| Emulsion | Density similarity | Add solid NaCl to aqueous layer to increase density difference. |

References

-

Fischer, E., & Speier, A. (1895).[9] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

-

Liu, X., et al. (2019).[10] Co-immobilization of Short-Chain Dehydrogenase/Reductase for Efficient Production of Ethyl Mandelate. Catalysis Letters. (Provides context on chiral purity and enzymatic alternatives).

-

Master Organic Chemistry. (2022). Mechanism of the Fischer Esterification.

-

Organic Chemistry Portal. Fischer Esterification.

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Transesterification Route for Ethyl (S)-(+)-Mandelate

Abstract

This technical guide provides a comprehensive overview of the transesterification route for the synthesis of Ethyl (S)-(+)-mandelate, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings and practical execution of this enantioselective synthesis. We will explore various catalytic systems, with a significant focus on enzymatic catalysis, particularly the use of lipases, due to their high enantioselectivity and mild reaction conditions. The guide will delve into the mechanistic details, experimental protocols, and analytical techniques for assessing product purity and enantiomeric excess.

Introduction: The Significance of Chiral Mandelic Acid Esters

Mandelic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and other biologically active compounds.[1][2][3] The presence of a chiral center at the α-carbon imparts distinct pharmacological properties to the different enantiomers. (S)-Mandelic acid and its esters, such as Ethyl (S)-(+)-mandelate, are particularly sought-after for the synthesis of various therapeutic agents.

The traditional chemical synthesis of enantiomerically pure mandelates often involves harsh reaction conditions, the use of stoichiometric amounts of chiral resolving agents, and can lead to significant waste generation.[3][4] In contrast, biocatalytic methods, especially those employing enzymes like lipases, offer a more sustainable and highly selective alternative.[5][6][7] This guide will focus on the transesterification pathway, a versatile and efficient method for producing Ethyl (S)-(+)-mandelate with high optical purity.

The Transesterification Reaction: A Mechanistic Overview

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol.[8][9] In the context of synthesizing Ethyl (S)-(+)-mandelate, a common starting material is a racemic or enantiomerically enriched methyl mandelate, which is then reacted with ethanol to yield the desired ethyl ester and methanol as a byproduct. The reaction is typically reversible and requires a catalyst to proceed at a reasonable rate.[8]

The general scheme for the transesterification of methyl mandelate to ethyl mandelate is as follows:

To achieve an enantioselective synthesis of Ethyl (S)-(+)-mandelate, a chiral catalyst is employed that preferentially catalyzes the reaction of the (S)-enantiomer of the starting material. This process is known as kinetic resolution.[4][10][11]

Catalytic Systems for Enantioselective Transesterification

The choice of catalyst is paramount in achieving high enantioselectivity and yield in the transesterification of mandelic acid esters. While chemical catalysts exist, enzymatic catalysts, particularly lipases, have gained significant prominence due to their remarkable stereoselectivity.[5][12]

Enzymatic Catalysis: The Power of Lipases

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils.[6][7] In non-aqueous or low-water environments, they can effectively catalyze the reverse reaction, esterification, and transesterification.[6][7] Their ability to differentiate between enantiomers makes them ideal biocatalysts for kinetic resolution.[12]

Key Advantages of Lipase Catalysis:

-

High Enantioselectivity: Lipases can exhibit exquisite selectivity for one enantiomer over the other, leading to products with high enantiomeric excess (ee).[1][12]

-

Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, preserving the integrity of sensitive functional groups.[13]

-

Environmental Sustainability: Biocatalysis is considered a green chemistry approach, as it often uses renewable resources and generates less hazardous waste compared to traditional chemical methods.

-

Immobilization and Reusability: Lipases can be immobilized on solid supports, which facilitates their separation from the reaction mixture and allows for their reuse, thereby reducing costs.[14]

Commonly Used Lipases: Several lipases have been successfully employed for the kinetic resolution of mandelic acid and its esters. One of the most widely used is the immobilized lipase B from Candida antarctica, commercially available as Novozym 435.[14][15][16] Other effective lipases include those from Pseudomonas sp. and Penicillium roqueforti.[17]

Chemical Catalysis

While enzymatic methods are often preferred, chemical catalysts can also be used for transesterification.[18][19] These can be broadly classified into acidic and basic catalysts.

-

Acid Catalysts: Protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids can catalyze transesterification.[19]

-

Base Catalysts: Alkoxides, such as sodium ethoxide, are effective basic catalysts for this transformation.[18]

However, achieving high enantioselectivity with chemical catalysts for the kinetic resolution of mandelates is often more challenging and may require the use of complex and expensive chiral ligands.

Experimental Protocol: Lipase-Catalyzed Synthesis of Ethyl (S)-(+)-Mandelate

This section provides a detailed, step-by-step methodology for the kinetic resolution of racemic methyl mandelate via transesterification using an immobilized lipase.

Materials:

-

Racemic methyl mandelate

-

Anhydrous ethanol

-

Anhydrous organic solvent (e.g., tert-butyl alcohol, diisopropyl ether)[17]

-

Molecular sieves (optional, for water removal)

-

Standard laboratory glassware

-

Shaking incubator or magnetic stirrer with temperature control

-

Analytical instruments: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column.

Experimental Workflow:

Caption: Experimental workflow for the lipase-catalyzed synthesis of Ethyl (S)-(+)-mandelate.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry flask, dissolve a known quantity of racemic methyl mandelate in an appropriate anhydrous organic solvent.

-

Addition of Reagents: Add a molar excess of anhydrous ethanol to the solution. The exact molar ratio of alcohol to ester can be optimized but a ratio of 3:1 or higher is common to drive the equilibrium towards the product side.

-

Addition of Biocatalyst: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for efficient conversion. Optionally, add activated molecular sieves to remove any traces of water, which can inhibit the enzyme and promote hydrolysis.

-

Reaction Conditions: Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (typically between 30-50 °C). The optimal temperature will depend on the specific lipase used.

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture, filter out the enzyme, and analyze the sample by GC or HPLC to monitor the conversion of the starting material and the formation of the product. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.[1]

-

Work-up: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can be washed with fresh solvent and dried for reuse.

-

Purification: Remove the solvent and excess ethanol from the filtrate under reduced pressure. The resulting mixture of ethyl (S)-(+)-mandelate and unreacted (R)-(-)-methyl mandelate can be separated by column chromatography.

-

Analysis: Determine the yield of the purified Ethyl (S)-(+)-mandelate. The enantiomeric excess of the product should be determined using a chiral GC or HPLC column.

Data Presentation and Analysis

The success of the enantioselective transesterification is evaluated based on the conversion, yield, and enantiomeric excess of the product.

Table 1: Representative Data for Lipase-Catalyzed Transesterification of Methyl Mandelate

| Lipase Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) |

| Candida antarctica B (Novozym 435) | tert-Butyl alcohol | 45 | 24 | ~50 | >98 |

| Pseudomonas sp. | Diisopropyl ether | 40 | 48 | ~45 | >97 |

| Penicillium roqueforti | Isopropyl ether | 35 | 72 | ~40 | >97[17] |

Calculation of Enantiomeric Excess (ee):

ee (%) = [([S] - [R]) / ([S] + [R])] x 100

Where [S] and [R] are the concentrations (or peak areas from chromatography) of the (S) and (R) enantiomers, respectively.

Mechanistic Insights into Lipase Enantioselectivity

The enantioselectivity of lipases arises from the three-dimensional structure of their active site, which creates a chiral environment.[12] The enzyme's active site can preferentially bind one enantiomer of the substrate over the other, leading to a faster reaction rate for the preferred enantiomer.

Reaction Mechanism Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. Diastereoselective Michael addition of (S)-mandelic acid enolate to nitroalkenes. Enantioselective synthesis of α-hydroxy-α,β-diaryl-γ-lactams / Tetrahedron, 2004 [sci-hub.box]

- 3. Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. matec-conferences.org [matec-conferences.org]

- 9. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors | MDPI [mdpi.com]

- 10. Kinetic resolution of racemic mandelic acid esters by N,N'-dioxide-scandium-complex-catalyzed enantiomer-selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. digital.csic.es [digital.csic.es]

- 15. mdpi.com [mdpi.com]

- 16. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Ester synthesis by transesterification [organic-chemistry.org]

Technical Guide: Asymmetric Synthesis of Ethyl (S)-(+)-Mandelate via Biocatalytic & Chemical Routes

Executive Summary

Ethyl (S)-(+)-mandelate is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate for semi-synthetic penicillins, cephalosporins, and antithrombotic agents (e.g., Clopidogrel derivatives). While the (R)-enantiomer is readily accessible via standard baker's yeast reduction, the (S)-enantiomer presents a greater synthetic challenge, often requiring specific recombinant biocatalysts or transition-metal catalysts.

This guide details the two most robust methodologies for synthesizing high-purity Ethyl (S)-(+)-mandelate:

-

The Biocatalytic Route (Gold Standard): Stereoselective reduction using recombinant Carbonyl Reductases (KREDs) coupled with Glucose Dehydrogenase (GDH) for cofactor regeneration.

-

The Chemical Route (Alternative): Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-TsDPEN complexes.

Part 1: Strategic Analysis of Synthetic Routes

The choice between biological and chemical synthesis depends on scale, purity requirements, and available infrastructure.

| Feature | Biocatalytic Route (Recombinant KRED) | Chemical Route (Ru-Catalyzed ATH) |

| Enantioselectivity (ee) | Excellent (>99%) | Good (90-97%) |

| Reaction Conditions | Mild (pH 7.0, 30°C, Aqueous) | Moderate (Solvent-based, Inert atm.) |

| Catalyst Cost | Low (Renewable via fermentation) | High (Precious metal Ru/Rh) |

| Space-Time Yield | Moderate (requires cofactor recycling) | High |

| Green Factor | High (Water solvent, no heavy metals) | Low/Medium (Organic solvents, metal waste) |

| Primary Challenge | Enzyme stability & cofactor cost | Catalyst removal & ligand cost |

Expert Insight: While wild-type Saccharomyces cerevisiae efficiently reduces ethyl benzoylformate, it predominantly yields the (R)-enantiomer (Prelog rule). To access the (S)-enantiomer (Anti-Prelog), one must utilize specific short-chain dehydrogenases/reductases (SDRs) from organisms like Candida parapsilosis or recombinant E. coli expressing specific (S)-selective KREDs.

Part 2: The Biocatalytic Route (Protocol A)

Mechanism: Stereoselective Enzymatic Reduction

This protocol utilizes a "coupled-enzyme" system. The primary enzyme, (S)-Carbonyl Reductase (S-KRED) , reduces the ketone substrate. The expensive cofactor (NADPH) is recycled in situ by a second enzyme, Glucose Dehydrogenase (GDH) , which oxidizes glucose to gluconolactone.

Diagram 1: Enzymatic Cycle & Cofactor Regeneration

Caption: Coupled enzymatic cycle showing the reduction of ethyl benzoylformate to ethyl (S)-mandelate driven by NADPH recycling via Glucose Dehydrogenase (GDH).

Detailed Experimental Protocol

Objective: Synthesis of 10g Ethyl (S)-mandelate. Reagents: Ethyl benzoylformate (Substrate), Recombinant E. coli lysate containing (S)-KRED and GDH (or commercial enzyme mix), NADP+ (catalytic amount), D-Glucose, Potassium Phosphate Buffer (KPB).

-

Buffer Preparation: Prepare 200 mL of 100 mM Potassium Phosphate Buffer (pH 7.0).

-

Cofactor Mix: Dissolve NADP+ (10 mg, 0.013 mmol) and D-Glucose (3.0 g, 1.5 eq) in the buffer.

-

Substrate Addition: Add Ethyl benzoylformate (10.0 g, 56 mmol).

-

Note: The substrate has limited solubility. Add 5% (v/v) DMSO or Isopropanol as a co-solvent to improve mass transfer without denaturing the enzyme.

-

-

Enzyme Initiation: Add 200 mg of lyophilized (S)-KRED/GDH enzyme powder (or 20 mL cell-free lysate).

-

Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

pH Control: The oxidation of glucose produces gluconic acid, which drops the pH. Maintain pH 7.0 by automated addition of 1M NaOH or manual titration.

-

-

Workup:

-

Centrifuge to remove cell debris/protein (6000 rpm, 10 min).

-

Extract the supernatant with Ethyl Acetate (3 x 100 mL).

-

Dry combined organic layers over anhydrous

. -

Concentrate under reduced pressure to yield crude oil.

-

-

Purification: Flash chromatography (Hexane:EtOAc 9:1) or recrystallization (if solid) yields pure Ethyl (S)-mandelate.

Part 3: The Chemical Route (Protocol B)

Asymmetric Transfer Hydrogenation (ATH)

For laboratories lacking biocatalysis infrastructure, Ru-catalyzed ATH is the reliable alternative.

Catalyst System:

Protocol Summary:

-

Catalyst Formation: Mix

(0.5 mol%) and (S,S)-TsDPEN (1.2 eq relative to Ru) in dry DMF or Methanol. Heat to 80°C for 1 hour to form the active 16e- complex. -

Reaction: Add Ethyl benzoylformate (1.0 eq) and a hydrogen source (Formic acid/Triethylamine 5:2 azeotrope).

-

Conditions: Stir at 25°C for 12-18 hours.

-

Workup: Quench with water, extract with DCM, and purify via silica column.

Part 4: Analytical Validation (Quality Control)

Trustworthiness in synthesis requires rigorous validation.

Workflow: Quality Assurance

Caption: QA workflow ensuring the enantiomeric and chemical purity of the synthesized Ethyl (S)-mandelate.

Standard Analytical Conditions

-

Chiral HPLC:

-

Column: Daicel Chiralcel OD-H (or equivalent cellulose carbamate).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx): (S)-isomer elutes after (R)-isomer on OD-H columns (verify with racemic standard).

-

-

Optical Rotation:

-

Literature value for Ethyl (S)-(+)-mandelate:

(c=1,

-

References

-

Biocatalytic Reduction Overview : "Biocatalytic Reduction Reactions from a Chemist's Perspective." PubMed. Available at: [Link]

-

Yeast Reduction (R-enantiomer context) : "Synthesis of (R)-(-)-Mandelic Acid Ethyl Ester by Asymmetric Reduction of Ethyl Benzoylformate with Yeast Cells." Scientific.Net. Available at: [Link]

-

Recombinant Systems for (S)-Mandelate : "Co-immobilization of SDR and GDH for preparation of ethyl (S)-mandelate." ResearchGate.[1] Available at: [Link]

-

Chiral HPLC Methods : "Separation of Racemates Using Chiral HPLC." Asian Journal of Chemistry. Available at: [Link]

-

Recombinant E. coli Protocols : "Mandelate racemase and mandelate dehydrogenase coexpressed recombinant Escherichia coli." PubMed. Available at: [Link]

Sources

Stereochemical Engineering: Enzymatic Kinetic Resolution of Ethyl Mandelate

Strategic Overview

For researchers in pharmaceutical development, the production of enantiopure mandelic acid derivatives is a critical competency. These moieties serve as chiral synthons for semi-synthetic penicillins, cephalosporins, and anti-obesity agents. While asymmetric synthesis offers one route, Enzymatic Kinetic Resolution (EKR) remains the industrial workhorse due to its scalability, mild operating conditions, and the high stereoselectivity of modern lipases.

This technical guide details the resolution of racemic ethyl mandelate ((

Mechanistic Principles & Kinetics

The core of this separation lies in the enzyme's ability to discriminate between the enantiomers of the racemic ester. Lipases (EC 3.1.1.3) operate at the interface of aqueous and organic phases.

The Interfacial Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism. The catalytic triad (Ser-His-Asp/Glu) performs a nucleophilic attack on the carbonyl carbon of the "fast-reacting" enantiomer.

-

Acylation: The serine hydroxyl attacks the ester, releasing ethanol and forming an acyl-enzyme intermediate.

-

Deacylation: Water (the nucleophile) attacks the acyl-enzyme, releasing the chiral acid and regenerating the free enzyme.

Because the transition state energy ($ \Delta G^\ddagger $) is significantly lower for one enantiomer (typically the

Visualization of the Kinetic Pathway

Figure 1: Kinetic pathway distinguishing the fast-reacting (R)-enantiomer hydrolysis from the slow-reacting (S)-enantiomer.

Critical Process Parameters (CPP)

Success depends on controlling variables that influence the Enantiomeric Ratio (

| Parameter | Optimization Target | Technical Rationale |

| Enzyme Source | Pseudomonas cepacia (Amano PS) or Burkholderia cepacia | These lipases typically show |

| pH Control | pH 7.0 (Stat) | Hydrolysis produces acid, dropping pH. Lipases denature < pH 5. Use a pH-stat or high-molarity buffer (0.5M) to maintain ionization state of the catalytic triad. |

| Temperature | 30°C - 40°C | Higher T increases rate ( |

| Co-Solvent | 10-20% Acetone or DMSO | Ethyl mandelate has poor water solubility. A co-solvent increases substrate availability without stripping the essential water layer from the enzyme. |

| Conversion ( | Stop at ~40-45% | Do not push to 50%. As the "fast" enantiomer depletes, the enzyme will eventually process the "slow" enantiomer, eroding the |

Experimental Protocol: Hydrolysis of ( )-Ethyl Mandelate

Objective: Isolate (

Reagents & Equipment

-

Substrate: Racemic Ethyl Mandelate (500 mg).

-

Biocatalyst: Burkholderia cepacia lipase (Immobilized, e.g., Amano PS-IM).

-

Medium: 0.1 M Potassium Phosphate Buffer (pH 7.0).

-

Equipment: Thermostated shaker or overhead stirrer; pH-stat (autotitrator) with 0.5 M NaOH.

Step-by-Step Workflow

Figure 2: Operational workflow for the hydrolytic kinetic resolution.

Detailed Procedure

-

Preparation: In a 50 mL reaction vessel, suspend 500 mg of racemic ethyl mandelate in 20 mL of 0.1 M phosphate buffer (pH 7.0). Add 2 mL acetone to assist dispersion.

-

Initiation: Add 50 mg of immobilized lipase. Agitate at 200 rpm at 30°C.

-

Reaction Control (Crucial): As hydrolysis proceeds, mandelic acid is released. Maintain pH at 7.0 by automatic titration with 0.5 M NaOH. If a pH-stat is unavailable, check pH every 15 mins and manually adjust, but yield reproducibility will suffer.

-

Monitoring: Withdraw 50

L aliquots every 30 minutes. Extract into ethyl acetate, dry over MgSO -

Termination: Stop the reaction when conversion reaches ~45% (typically 4-24 hours depending on enzyme load). Filter off the immobilized enzyme (can be washed and reused).

-

Separation (Chemical Resolution):

-

Extract the reaction mixture (pH 7) with Ethyl Acetate (

mL). The organic layer contains the unreacted ( -

Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl.

-

Extract with Ethyl Acetate (

mL). The organic layer contains the hydrolytic product (

-

Analytical & Kinetic Validation

HPLC Method (Chiral)

To validate the

-

Column: Chiralcel OD-H (Daicel) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v) + 0.1% TFA (TFA is critical to sharpen the acid peak).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Elution Order: Typically (

)-Ester

Calculation of Selectivity ( -value)

Do not rely solely on conversion. Calculate the Enantiomeric Ratio (

Where:

-

= fractional conversion (

- = enantiomeric excess of the substrate (ester).

Interpretation:

- : Poor resolution. Not viable for industry.

- : Acceptable for research.

- : Excellent.[3] High purity achievable at 50% conversion.

References

-

Sih, C. J., & Wu, S. H. (1989).

- Note: Foundational text on the derivation of the -value (Chen equ

-

Gotor-Fernández, V., et al. (2006). Preparation of Enantiomerically Pure Mandelic Acid Derivatives by Lipase-Catalyzed Kinetic Resolution. Journal of Organic Chemistry.

- Context: Discusses solvent effects and enzyme selection for mandelate deriv

-

Hassan, M. E., et al. (2019). Lipase-catalyzed kinetic resolution of racemic ethyl mandelate in packed bed reactor. Reaction Chemistry & Engineering.

- Context: Validation of flow vs. batch protocols and immobilized lipase stability.

-

Daicel Chiral Technologies. Chiralcel OD-H Instruction Manual.

- Context: Standard operating conditions for the separation of mandel

Sources

Technical Guide: Biocatalytic Asymmetric Reduction of Ethyl Benzoylformate

Executive Summary

Ethyl mandelate is a pivotal chiral synthon in the pharmaceutical industry, serving as a precursor for semi-synthetic penicillins, cephalosporins, and anti-thrombotic agents. While chemical hydrogenation offers scalability, it often relies on heavy metal catalysts (Rh, Ru) and high-pressure systems. Biocatalytic asymmetric reduction of ethyl benzoylformate (EBF) offers a superior alternative: it operates under ambient conditions, utilizes renewable catalysts, and achieves exceptional enantiomeric excess (

This guide outlines the technical workflow for implementing this bioreduction, focusing on the selection of ketoreductases (KREDs), cofactor regeneration strategies, and self-validating experimental protocols.

Part 1: Mechanistic Foundations[1]

The core transformation involves the stereoselective transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the pro-chiral ketone carbonyl of EBF.

Stereochemical Control (Prelog vs. Anti-Prelog)

-

Prelog Rule: Most wild-type enzymes (e.g., Saccharomyces cerevisiae reductases) deliver the hydride to the Re-face of the ketone, typically yielding the (R)-enantiomer of ethyl mandelate.

-

Anti-Prelog: Specific engineered KREDs or bacterial dehydrogenases (e.g., from Lactobacillus spp. or Pseudomonas spp.) attack the Si-face, yielding the (S)-enantiomer .

Cofactor Regeneration

Stoichiometric use of NAD(P)H is economically unfeasible. The industry standard is a coupled enzyme system. The most robust system for this reduction is Glucose Dehydrogenase (GDH) , which oxidizes glucose to gluconolactone while reducing NADP+ back to NADPH. This system is thermodynamically favorable and drives the reduction of EBF to completion [1].

Reaction Pathway Diagram

The following diagram illustrates the coupled redox cycle required for self-sustaining reduction.

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction of EBF driven by the GDH-mediated oxidation of glucose.

Part 2: Biocatalyst Selection & Engineering

Choosing the right biological system is the first critical decision.

| Feature | Whole Cell (S. cerevisiae) | Recombinant Enzyme (E. coli / Purified KRED) |

| Primary Enantiomer | (R)-Ethyl Mandelate [2] | Tunable ((R) or (S) depending on gene) |

| Cofactor Supply | Endogenous (requires glucose metabolism) | Exogenous addition (requires GDH coupling) |

| Substrate Loading | Low (<10 g/L) due to toxicity | High (>100 g/L) in biphasic systems |

| Stereoselectivity ( | Variable (90-96%) due to competing enzymes | Excellent (>99%) due to single-enzyme specificity |

| Recommendation | Academic/Initial Screen | Industrial Scale-up |

Expert Insight: For drug development, avoid wild-type baker's yeast. It contains multiple dehydrogenases with opposing stereoselectivities, leading to lower

Part 3: Validated Experimental Protocol

This protocol describes a self-validating system using a recombinant KRED/GDH setup. It includes mandatory negative controls to rule out background chemical reduction or degradation.

Materials

-

Substrate: Ethyl benzoylformate (98% purity).

-

Enzyme: Lyophilized KRED lysate (approx. 5 U/mg).

-

Cofactor: NADP+ (disodium salt).

-

Co-substrate: D-Glucose.

-

Recycling Enzyme: GDH (if not co-expressed).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Protocol: 10 mL Scale Validation

-

Buffer Prep: Prepare 10 mL of phosphate buffer (pH 7.0) containing 1.5 eq of Glucose (relative to substrate).[1]

-

Cofactor Mix: Add NADP+ to a final concentration of 0.5 mM. Note: We use catalytic amounts because GDH will recycle it.

-

Enzyme Addition: Add KRED (10 mg) and GDH (50 U).

-

Substrate Initiation: Add EBF (50 mg) dissolved in 200 µL DMSO (2% v/v final).

-

Why DMSO? EBF has limited aqueous solubility. DMSO acts as a co-solvent to increase bioavailability without denaturing the enzyme.

-

-

Incubation: Shake at 30°C, 250 rpm.

-

Controls (Critical):

-

Control A (No Enzyme): Buffer + EBF + Glucose. Checks for chemical stability.

-

Control B (No Cofactor): Enzyme + EBF + Glucose (no NADP+). Checks for background activity.

-

Monitoring & Termination

-

Timepoints: Sample 100 µL at 1h, 4h, and 24h.

-

Quenching: Add 400 µL Ethyl Acetate (EtOAc) to the sample. Vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 2 minutes to separate phases.

-

Analysis: Use the top organic layer for GC or HPLC analysis.

Part 4: Process Optimization & Scale-Up[3]

To move from mg to gram scale, physical parameters must be optimized.

Solubility & Biphasic Systems

EBF is hydrophobic. At high concentrations (>50 g/L), it forms a second phase.

-

Solution: Use a biphasic system (Water/Butyl Acetate or Water/Toluene).

-

Mechanism: The enzyme resides in the aqueous phase. The substrate resides in the organic phase and partitions into the water to be reduced. The product (Ethyl Mandelate) partitions back into the organic phase, preventing product inhibition [4].

pH Control

The reduction consumes protons (H+), but the oxidation of glucose produces gluconic acid, which lowers the pH .

-

Impact: If pH drops below 6.0, KRED activity often plummets.

-

Control: Use a pH-stat titrator with 1M NaOH or a strong buffer (0.5 M KPi) to maintain pH 7.0.

Workflow Visualization

Figure 2: Step-by-step workflow from catalyst screening to isolated product.[2]

Part 5: Analytical Validation (HPLC)

Trustworthy data relies on separating the enantiomers effectively.

Method: Chiral Normal Phase HPLC

-

Column: Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm (Benzoyl chromophore).

-

Expected Retention:

-

(R)-Ethyl Mandelate: ~12 min

-

(S)-Ethyl Mandelate: ~15 min

-

(Substrate) EBF: ~6 min (distinctly separated).

-

Calculation of Enantiomeric Excess (

References

-

Liu, Z.Q., et al. (2016). Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate by using carbonyl reductase coupled with glucose dehydrogenase.[2][3] Applied Microbiology and Biotechnology. Link (Demonstrates the GDH coupling efficiency relevant to alpha-keto esters).

-

BenchChem. (2025).[4][5] A Comparative Guide to the Synthesis of Ethyl Mandelate: Biocatalytic vs. Chemical Approaches. BenchChem Technical Notes. Link

-

Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology. Link

-

Hollmann, F., et al. (2020). Strategies for Cofactor Regeneration in Biocatalyzed Reductions. Royal Society of Chemistry. Link

Sources

- 1. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate by using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl mandelate | 10606-72-1 | Benchchem [benchchem.com]

Ethyl (S)-(+)-mandelate as a chiral building block in organic synthesis.

Executive Summary: The Chiral Scaffold

Ethyl (S)-(+)-mandelate (CAS: 13704-09-1) represents a cornerstone in the "chiral pool" strategy for organic synthesis. Unlike asymmetric catalysis, which induces chirality, this molecule provides a pre-defined, high-fidelity stereocenter derived from nature.

Its value in pharmaceutical development lies in its bifunctionality :

-

The

-Hydroxyl Group: A handle for inversion (Mitsunobu), protection, or oxidation. -

The Ester Moiety: A gateway to amides, aldehydes, or alcohols via reduction.

This guide details the technical specifications, reactivity profiles, and validated protocols for utilizing Ethyl (S)-(+)-mandelate in the synthesis of high-value active pharmaceutical ingredients (APIs), specifically chiral phenylethanolamines (e.g.,

Chemo-Physical Profile & Handling

Data consolidated for laboratory and pilot-scale handling.

| Property | Specification | Critical Note |

| CAS Number | 13704-09-1 | Distinct from (R)-isomer (10606-72-1) |

| Formula | MW: 180.20 g/mol | |

| Appearance | Colorless solid/liquid | Low MP (24-27°C); often supercooled liquid. |

| Optical Rotation | QC Check: Value drops rapidly with racemization. | |

| Boiling Point | 103-105°C (2 mmHg) | Distillable under high vacuum only. |

| Solubility | Soluble in EtOH, | Poor solubility in cold water. |

| Safety (GHS) | H318 (Eye Damage) | PPE Mandatory: Wear face shield when handling molten liquid. |

The Stereochemical Pivot: A Critical Warning

Expert Insight: When modifying the ester group of Ethyl (S)-mandelate, the Cahn-Ingold-Prelog (CIP) priority rules often cause a descriptor "flip" (S

-

Starting Material: Ethyl (S)-mandelate.[1] (Priorities:

). -

Reduced Product: (R)-1-phenyl-1,2-ethanediol. (Priorities:

).

Note how the Phenyl group moves from priority 3 to priority 2, reversing the descriptor. Researchers must track absolute configuration rather than relying solely on (R)/(S) labels during multi-step synthesis.

Strategic Reactivity Map

The following diagram illustrates the divergent pathways available from this single building block.

Figure 1: Divergent synthesis pathways. Red path indicates stereochemical inversion; Green path indicates retention of geometry (but potential descriptor change).

Validated Protocols

Protocol A: Stereochemical Inversion via Mitsunobu

Application: Synthesis of non-natural amino acid precursors (e.g., (R)-Phenylglycine derivatives).

Mechanism:

Reagents:

-

Ethyl (S)-mandelate (1.0 eq)[2]

-

Triphenylphosphine (

, 1.5 eq) -

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)[3]

-

Hydrazoic acid source: Diphenylphosphoryl azide (DPPA) or

(Safe alternative to

Step-by-Step Workflow:

-

Preparation: Dissolve Ethyl (S)-mandelate (10 mmol) and

(15 mmol) in anhydrous THF (50 mL) under -

Activation: Add the azide source (15 mmol). Note: If using DPPA, ensure strict temperature control to prevent decomposition.

-

Addition: Dropwise addition of DIAD (15 mmol) over 30 minutes. The solution will turn yellow/orange.[4]

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (

) should disappear. -

Workup: Quench with water (5 mL). Concentrate THF in vacuo. Triturate residue with

/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[3] Filter off the solid TPPO.[3][4] -

Purification: Flash chromatography on silica gel.

-

Result: Ethyl (R)-azido-phenylacetate.

-

Yield Target: 85-92%.

-

ee: >98% (Inversion).[5]

-

Protocol B: Reduction to Chiral Diols (Beta-Blocker Precursors)

Application: Synthesis of (R)-1-phenyl-1,2-ethanediol, a direct precursor to chiral epoxides used in beta-blocker synthesis (e.g., Sotalol analogs).

Reagents:

-

Ethyl (S)-mandelate (1.0 eq)[2]

-

Sodium Borohydride (

, 2.5 eq) -

Methanol (MeOH) / THF mixture.

Step-by-Step Workflow:

-

Solvation: Dissolve Ethyl (S)-mandelate in THF (0.5 M concentration).

-

Reduction: Add

portion-wise at 0°C. -

Catalysis (Optional but Recommended): Add dropwise MeOH. The in-situ generation of boromethoxy species enhances the reduction rate of the ester.

-

Reflux: Heat to mild reflux (60°C) for 4 hours.

-

Quench: Cool to 0°C. Add saturated

slowly. Caution: Hydrogen gas evolution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[3]

-

Crystallization: The product, (R)-1-phenyl-1,2-ethanediol, can often be recrystallized from Toluene/Hexane.

-

Key Insight: This diol retains the absolute spatial configuration of the phenyl/hydroxyl relationship, despite the CIP descriptor change from S to R.

-

Pharmaceutical Case Study: General Phenylethanolamine Synthesis

The following workflow demonstrates the use of Ethyl (S)-mandelate in constructing the core skeleton of phenylethanolamine drugs (e.g., Salmeterol-like cores).

Figure 2: Synthesis of Phenylethanolamine core avoiding racemic epoxide intermediates.

Why this route? Standard beta-blocker synthesis often involves opening racemic epoxides with amines, requiring costly resolution later. Starting with Ethyl (S)-mandelate and forming the amide first, followed by reduction, preserves the chiral center integrity throughout the sequence, eliminating the need for late-stage resolution.

References

-

Merck Millipore. (2025). Ethyl mandelate for synthesis: Product Specification & Safety Data Sheet. Link

-

Mitsunobu, O. (1981).[6] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

-

National Institutes of Health (NIH). (2025). Ethyl Mandelate - PubChem Compound Summary. Link

-

Organic Syntheses. (2023). General Procedure for Mitsunobu Inversion. Org. Synth. Link

- Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Contextual grounding for chiral pool usage).

Sources

- 1. ethyl (S)-(+)-mandelate | 13704-09-1 [chemnet.com]

- 2. Ethyl mandelate | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. atlanchimpharma.com [atlanchimpharma.com]

Applications of Ethyl (S)-(+)-mandelate in the pharmaceutical industry.

An In-Depth Technical Guide to the Applications of Ethyl (S)-(+)-mandelate in the Pharmaceutical Industry

Abstract

Ethyl (S)-(+)-mandelate, the ethyl ester of (S)-mandelic acid, stands as a cornerstone chiral building block in the landscape of modern pharmaceutical synthesis. Its value is intrinsically linked to the immutable principle of stereochemistry in pharmacology, where the three-dimensional arrangement of atoms dictates a molecule's therapeutic efficacy and safety profile. This technical guide offers a comprehensive exploration of Ethyl (S)-(+)-mandelate, from its fundamental properties and stereoselective synthesis to its critical role as a precursor for sophisticated pharmaceutical intermediates. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights, elucidating the causality behind synthetic choices and providing a robust framework for its application.

Physicochemical and Stereochemical Properties

Ethyl (S)-(+)-mandelate is a white solid at room temperature, possessing a single stereocenter at the α-carbon, which is paramount to its function in asymmetric synthesis.[1] The precise control and introduction of this stereocenter into a target molecule are often a critical challenge in drug development. The physical and optical properties of Ethyl (S)-(+)-mandelate are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 32-34 °C | |

| Boiling Point | 106-107 °C @ 4 mmHg | |

| Density | ~1.13 g/cm³ @ 20 °C | [4] |

| Optical Activity, [α]21/D | +134° (c=3 in chloroform) | |

| CAS Number | 13704-09-1 | [5] |

Synthesis of Enantiomerically Pure Ethyl (S)-(+)-mandelate

The generation of Ethyl (S)-(+)-mandelate with high enantiomeric excess (ee) is a primary concern for its use in pharmaceutical manufacturing. The two dominant strategies are the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. The choice between these routes is a critical decision driven by factors such as scalability, cost, desired enantiopurity, and environmental impact.[3]

Asymmetric Synthesis: Building Chirality

Asymmetric synthesis creates the desired enantiomer directly from an achiral starting material, offering an elegant and often more atom-economical approach compared to resolution.

This "green chemistry" approach leverages the inherent stereoselectivity of enzymes to produce the target molecule. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are frequently employed to reduce the prochiral ketone, ethyl benzoylformate, to the corresponding chiral alcohol, Ethyl (S)-(+)-mandelate.[3] The enzymes within the yeast, primarily oxidoreductases, preferentially deliver a hydride to one face of the ketone, resulting in a high enantiomeric excess of the (S)-enantiomer.

Experimental Protocol: Whole-Cell Biocatalytic Reduction of Ethyl Benzoylformate

-

Yeast Activation: A culture of Saccharomyces cerevisiae is prepared in a suitable nutrient medium containing a carbohydrate source (e.g., glucose) and allowed to activate.[3][6]

-

Bioreduction: Ethyl benzoylformate is added to the activated yeast culture. The reaction is typically performed in an aqueous medium at or near ambient temperature.[3]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting ketone.

-

Workup: Upon completion, the yeast cells are removed by filtration, often through a pad of diatomaceous earth.[6]

-

Extraction & Purification: The aqueous filtrate is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.

Visualization: Biocatalytic Synthesis Workflow

Caption: Workflow for biocatalytic synthesis of Ethyl (S)-(+)-mandelate.

This method utilizes a chiral transition metal catalyst, such as a Ruthenium-BINAP complex, to hydrogenate ethyl benzoylformate. It is a highly efficient and scalable process, often achieving exceptional levels of enantioselectivity (>97% ee).[3] However, the causality behind this choice involves a trade-off: it requires specialized high-pressure equipment and involves costly, and potentially toxic, heavy metal catalysts, which must be scrupulously removed from the final pharmaceutical product.

Resolution of Racemic Ethyl Mandelate: Separating Stereoisomers

Resolution techniques begin with a racemic mixture of ethyl mandelate and selectively separate the two enantiomers.

EKR is a widely adopted industrial method that exploits the stereoselectivity of enzymes, particularly lipases, to differentiate between enantiomers in a racemic mixture.[7] In a common protocol, racemic ethyl mandelate is subjected to transesterification using an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as from Candida antarctica (CALB). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the unreacted (S)-enantiomer enriched in the mixture. The key to a successful EKR is stopping the reaction at or near 50% conversion to maximize both the yield and the enantiomeric excess of the desired substrate.

Visualization: Enzymatic Kinetic Resolution (EKR) Logic

Caption: Role of a chiral mandelate-derived precursor in Clopidogrel synthesis.

Use as a Chiral Auxiliary